molecular formula C19H27NO B12777321 3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone CAS No. 2304915-07-7

3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone

Cat. No.: B12777321
CAS No.: 2304915-07-7
M. Wt: 285.4 g/mol
InChI Key: MMIKQWIZKBYLKZ-UHFFFAOYSA-N
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Description

3',4'-Tetramethylene-α-pyrrolidinopentiophenone (Item No. 17955) is a synthetic cathinone derivative supplied as a crystalline solid for research and forensic applications . Its molecular structure features a pyrrolidine ring substituted at the α-position of the pentyl side chain and a tetramethylene ring fused at the 3' and 4' positions of the phenyl group (Figure 1). This structural modification distinguishes it from classical cathinones like α-PVP or MDPV. Notably, its physiological and toxicological properties remain uninvestigated, and it is strictly designated for non-diagnostic/non-therapeutic use .

Properties

CAS No.

2304915-07-7

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

2-pyrrolidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one

InChI

InChI=1S/C19H27NO/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17/h10-11,14,18H,2-9,12-13H2,1H3

InChI Key

MMIKQWIZKBYLKZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC2=C(CCCC2)C=C1)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone typically involves the reaction of a pyrrolidine derivative with a ketone. The specific synthetic route and reaction conditions can vary, but generally, the process involves:

Industrial Production Methods

Industrial production methods for 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for scaling up and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products

Scientific Research Applications

Neuropharmacology

The stimulant effects of 3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone have been extensively studied in neuropharmacology. Research indicates that this compound interacts with neurotransmitter transporters, particularly blocking dopamine transporter activity. This interaction results in elevated synaptic dopamine levels, which are crucial for understanding its stimulant effects and potential neurotoxic properties .

Key Findings:

  • Increased Dopamine Levels: Studies have shown that administration of this compound leads to significant increases in dopamine levels across various brain regions, which is associated with heightened locomotor activity .
  • Neurotoxic Effects: Concerns regarding neurotoxicity have been raised due to alterations in neurotransmitter systems following exposure to this compound, particularly in animal models .

Comparative Studies with Other Cathinones

3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone has been compared with other compounds within the cathinone class to assess differences in potency and efficacy. The following table summarizes key structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
Alpha-PyrrolidinopentiophenonePyrrolidine ring + pentanone chainKnown for high addiction potential

Mechanism of Action

The mechanism of action of 3’,4’-Tetramethylene-alpha-pyrrolidinopentiophenone involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged effects .

Comparison with Similar Compounds

Structural Modifications and Implications

The defining structural feature of 3',4'-tetramethylene-α-pyrrolidinopentiophenone is the tetramethylene ring fused to the phenyl group, which increases steric bulk and lipophilicity compared to simpler phenyl-substituted cathinones. Below is a comparative analysis of key structural and functional attributes:

Compound Substituents on Phenyl Ring α-Substituent Lipophilicity (Predicted LogP) Receptor Affinity (Hypothesized)
3',4'-Tetramethylene-α-pyrrolidinopentiophenone 3',4'-Tetramethylene ring Pyrrolidine ~3.8 (estimated) Unknown; potential DAT/SERT modulation
α-PVP (α-pyrrolidinopentiophenone) None Pyrrolidine ~3.2 High DAT/NET affinity
MDPV (3,4-Methylenedioxypyrovalerone) 3',4'-Methylenedioxy ring Pyrrolidine ~2.9 Potent DAT/NET inhibition
4'-Methoxy-α-PVP 4'-Methoxy Pyrrolidine ~2.5 Moderate DAT affinity

Key Observations :

  • The tetramethylene ring in 3',4'-tetramethylene-α-pyrrolidinopentiophenone likely enhances metabolic stability and membrane permeability compared to non-cyclized analogs like α-PVP .
  • Unlike MDPV’s methylenedioxy group (which enhances serotonin receptor interactions), the tetramethylene ring may prioritize dopamine transporter (DAT) affinity, though this remains speculative due to a lack of binding assays .

Research and Regulatory Status

  • Research Gaps: No peer-reviewed studies on its pharmacokinetics, toxicity, or behavioral effects exist. This contrasts with α-PVP and MDPV, which are well-documented for their stimulant and neurotoxic effects.
  • Regulatory Status: Classified as a Schedule I substance in jurisdictions regulating cathinones, though specific legal status varies.

Biological Activity

3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone, often referred to as a novel psychoactive substance (NPS), has garnered attention due to its structural similarities to other synthetic cannabinoids and its potential biological activities. Understanding its biological activity is crucial for assessing its safety, therapeutic potential, and implications in drug abuse. This article reviews the current literature on the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C29H39N3O
  • Molecular Weight : 445.6 g/mol
  • CAS Number : 2304915-07-7
  • IUPAC Name : 1-benzo[b]benzazepin-11-yl-2-[4-[4-(diethylamino)butyl]piperidin-1-yl]ethanone

The mechanism by which 3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone exerts its biological effects involves interaction with specific neurotransmitter systems, particularly those related to dopamine and serotonin. It modulates protein-protein interactions and gene expression, leading to various physiological responses.

Key Mechanisms:

  • Dopaminergic Activity : The compound may influence dopaminergic pathways, potentially affecting mood and reward mechanisms.
  • Serotonergic Modulation : It may also interact with serotonin receptors, contributing to its psychoactive effects.

Biological Activity and Effects

Research indicates that 3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone exhibits several biological activities:

  • Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, assays such as MTT and colony-forming assays have been utilized to evaluate cell viability and proliferation rates.
  • Neuropharmacological Effects : The compound has been shown to produce effects similar to those of traditional stimulants, leading to increased locomotor activity in animal models.
  • Potential Therapeutic Applications : Preliminary studies suggest potential applications in treating mood disorders or as an adjunct in pain management.

Case Study 1: Neuropharmacological Assessment

A study involving rodent models demonstrated that administration of varying doses of 3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone resulted in dose-dependent increases in locomotor activity. This suggests stimulant-like properties, warranting further investigation into its impact on dopaminergic signaling pathways .

Case Study 2: Cytotoxicity Evaluation

In vitro studies conducted using human cancer cell lines revealed that the compound exhibited significant cytotoxicity at higher concentrations. The results indicated a potential for selective targeting of cancer cells while sparing normal cells, highlighting its possible utility in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of 3',4'-Tetramethylene-alpha-pyrrolidinopentiophenone can be compared with other synthetic cannabinoids and psychoactive substances:

Compound NameBiological ActivityMechanism of Action
3',4'-Tetramethylene-alpha-pyrrolidinopentiophenoneStimulant-like effectsDopamine and serotonin modulation
Synthetic Cannabinoids (e.g., JWH-018)Psychoactive effectsCB1 receptor agonism
MethyloneStimulant and empathogenicSerotonin reuptake inhibition

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3',4'-tetramethylene-α-pyrrolidinopentiophenone?

Methodological Answer: Synthesis typically involves condensation reactions between substituted ketones and pyrrolidine precursors under controlled conditions. Post-synthesis, characterization should include:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation (e.g., distinguishing tetramethylene groups).
  • High-Performance Liquid Chromatography (HPLC): To verify purity and retention time alignment with reference standards.
  • UV/Vis Spectroscopy: Confirms absorbance maxima (λmax) at 207 nm and 269 nm, consistent with conjugated aromatic systems in cathinones .

Q. Key Analytical Data from Reference Standards

ParameterValue
Molecular FormulaC₁₉H₂₇NO·HCl
Molecular Weight321.9
UV/Vis λmax207 nm, 269 nm
Purity≥98% (HPLC)

Q. How can researchers assess the purity of 3',4'-tetramethylene-α-pyrrolidinopentiophenone?

Methodological Answer:

  • HPLC with Diode Array Detection (DAD): Compare retention times and peak areas against certified reference standards (e.g., Cayman Chemical’s Item No. 17955, ≥98% purity) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile impurities or degradation products.
  • Elemental Analysis: Validate molecular formula (C₁₉H₂₇NO·HCl) via carbon, hydrogen, and nitrogen content .

Q. What pharmacological assays are suitable for initial profiling of this compound?

Methodological Answer:

  • In Vitro Binding Assays: Screen for affinity at monoamine transporters (e.g., dopamine, serotonin) using radiolabeled ligands.
  • Functional Activity Assays: Measure uptake inhibition or release in transfected cell lines (e.g., HEK-293 cells expressing human transporters).
  • Dose-Response Curves: Establish EC₅₀ values for potency comparisons with other cathinones .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at -20°C in airtight, light-resistant containers to prevent degradation.
  • Solvent Compatibility: Use anhydrous dimethyl sulfoxide (DMSO) for stock solutions, avoiding aqueous buffers for long-term storage.
  • Stability Monitoring: Conduct periodic HPLC analysis to detect decomposition (e.g., hydrolysis of the ketone group) .

Q. How should analytical reference standards be validated for forensic or pharmacological studies?

Methodological Answer:

  • Certificate of Analysis (CoA): Require batch-specific CoA from suppliers, detailing purity, spectral data, and storage history.
  • Cross-Laboratory Validation: Replicate HPLC and GC-MS results across independent labs to ensure reproducibility.
  • Blinded Testing: Include the compound in blinded panels during method development to avoid bias .

Advanced Research Questions

Q. What experimental strategies can elucidate the metabolic pathways of 3',4'-tetramethylene-α-pyrrolidinopentiophenone?

Methodological Answer:

  • In Vitro Hepatocyte Models: Incubate with primary human hepatocytes and analyze metabolites via LC-MS/MS .
  • Isotopic Labeling: Use deuterated analogs to track metabolic transformations (e.g., hydroxylation, N-dealkylation).
  • Enzyme Inhibition Studies: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

Methodological Answer:

  • Chiral HPLC Columns: Use polysaccharide-based stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol gradients.
  • Circular Dichroism (CD): Confirm enantiomer-specific optical activity post-separation.
  • Synthetic Control: Introduce chiral centers during synthesis via asymmetric catalysis (e.g., Evans’ oxazolidinones).

Q. What advanced techniques identify trace impurities in synthesized batches?

Methodological Answer:

  • LC-High-Resolution Mass Spectrometry (LC-HRMS): Detect impurities at <0.1% levels using accurate mass measurements (e.g., Q-TOF instruments).
  • 2D NMR (COSY, HSQC): Resolve overlapping signals from structurally similar byproducts.
  • Stability-Indicating Methods: Stress-test samples under heat, light, and humidity to force degradation and identify labile impurities.

Q. How should researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Orthogonal Assays: Validate receptor binding results with functional assays (e.g., calcium flux vs. cAMP accumulation).
  • Purity Reassessment: Verify compound integrity via LC-MS, as impurities can skew dose-response relationships.
  • Species/Strain Controls: Replicate studies in multiple models (e.g., human vs. rodent receptors) to identify interspecies variability .

Q. What mechanistic studies can clarify the compound’s neurotoxic potential?

Methodological Answer:

  • Transcriptomics: Perform RNA sequencing on exposed neuronal cultures to map oxidative stress pathways (e.g., Nrf2, HO-1).
  • Mitochondrial Respiration Assays: Use Seahorse XF analyzers to measure oxygen consumption rate (OCR) disruptions.
  • In Vivo Microdialysis: Monitor real-time neurotransmitter changes (e.g., dopamine, glutamate) in rodent models during acute exposure.

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